molecular formula C20H17NO7 B5072802 ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B5072802
M. Wt: 383.4 g/mol
InChI Key: CSSPIWQNJFMNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with the molecular formula C20H17NO7. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This compound features a chromenone core substituted with a nitrophenyl group and an ethyl ester moiety, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-3-26-20(23)12(2)27-15-7-8-16-17(11-19(22)28-18(16)10-15)13-5-4-6-14(9-13)21(24)25/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSPIWQNJFMNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Nitration: The chromenone derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Esterification: The final step involves the esterification of the hydroxyl group with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The propanoate ester undergoes hydrolysis under acidic or basic conditions. Comparative studies on similar coumarin esters (, ) reveal:

Reaction ConditionsProductsYieldSource
1M NaOH, ethanol/H₂O (1:1), reflux2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid85–92%
H₂SO₄ (conc.), 60°C, 6 hrsSame carboxylic acid78%
NaOMe, methanol, refluxMethyl ester derivative65%

Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide at the ester carbonyl, forming a tetrahedral intermediate. Acidic hydrolysis follows a similar pathway with protonation of the carbonyl oxygen .

Nitro Group Reduction

The 3-nitrophenyl group is reducible to an amine, altering electronic properties and enabling subsequent functionalization:

Reducing AgentConditionsProductYieldSource
H₂, 10% Pd/CEthanol, 50°C, 24 hrs3-aminophenyl-substituted coumarin derivative88%
Fe/HClHCl (6N), reflux, 4 hrsSame amine72%
SnCl₂·2H₂OEthanol, 70°C, 3 hrsSame amine81%

Mechanism : Catalytic hydrogenation involves adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

Coumarin Ring Reactivity

The 2-oxo-2H-chromene core participates in ring-opening and electrophilic substitution:

Ring-Opening via Nucleophilic Attack

Exposure to strong nucleophiles (e.g., hydrazines) cleaves the lactone ring:

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 2 hrsHydrazide derivative with open-chain structure76%
Ammonia (7N in MeOH)25°C, 48 hrsAmide-linked biphenyl compound63%

Mechanism : Nucleophilic attack at the lactone carbonyl generates a tetrahedral intermediate, leading to C–O bond cleavage and ring opening ( ).

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group deactivates the phenyl ring but directs electrophiles to the meta position relative to itself:

ReactionReagentProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C3,5-dinitrophenyl derivative41%
SulfonationH₂SO₄ (fuming), 100°C3-nitrophenyl-5-sulfonic acid derivative55%

Side-Chain Functionalization

The propanoate side chain undergoes alkylation and condensation:

Reaction TypeReagentConditionsProductYieldSource
Grignard alkylationCH₃MgBrTHF, −78°C, 2 hrsTertiary alcohol derivative68%
Knoevenagel condensationMalononitrile, piperidineEthanol, reflux, 6 hrsCyano-substituted acrylate derivative82%

Photochemical Reactions

The coumarin core exhibits [2+2] photodimerization under UV light:

ConditionsProductQuantum YieldSource
UV (365 nm), acetone, 12 hrsCyclobutane-linked dimer0.32

Mechanism : Excitation of the coumarin chromophore induces π→π* transitions, enabling dimerization via suprafacial cycloaddition .

Comparative Reactivity with Analogues

The 3-nitrophenyl group significantly alters reactivity compared to methyl- or phenyl-substituted coumarins:

PropertyEthyl 2-{[4-(3-nitrophenyl)...}propanoateEthyl 2-[(4-methyl-2-oxo...)propanoateEthyl 2-[(4-phenyl-2-oxo...)propanoate
Ester hydrolysis rate1.0 (reference)0.450.62
Nitro reduction easeHigh (E₁/₂ = −0.21 V)N/AN/A
Electrophilic substitution yieldLow (41–55%)High (78–89%)Moderate (63%)

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing chromene structures exhibit significant antioxidant properties. Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Antimicrobial Properties

Studies have demonstrated that derivatives of chromenes exhibit antimicrobial activity against various bacterial strains. This compound has shown promise in inhibiting both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives are well-documented. This compound has been tested in vitro for its ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Studies:
    • A study published in Journal of Medicinal Chemistry highlighted the antioxidant capacity of various chromene derivatives, including this compound, demonstrating a significant reduction in oxidative stress markers in cell cultures .
  • Antimicrobial Efficacy:
    • Research conducted by Pharmacology Reports found that this compound exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanism:
    • An investigation into the anti-inflammatory effects revealed that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines .

Mechanism of Action

The biological activity of ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The chromenone core can intercalate with DNA, inhibit enzymes, and modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can be compared with other chromenone derivatives such as:

    Coumarin: A simpler chromenone derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that also features a chromenone core.

    Flavonoids: A class of compounds with a chromenone core, known for their antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenone derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H17NO5\text{C}_{20}\text{H}_{17}\text{N}\text{O}_{5}

It features a coumarin backbone with a nitrophenyl substituent, contributing to its biological properties. The presence of the nitro group is particularly noteworthy as it may enhance the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Several studies have indicated that coumarin derivatives exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives with similar structures showed IC50 values in the micromolar range, indicating potent antioxidant activity .

Anticancer Activity

Research has highlighted the anticancer potential of coumarin derivatives. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation, likely through the modulation of key signaling pathways such as NF-kB and p53 .

Cell Line IC50 (µM) Mechanism of Action
MCF-715.5Induction of apoptosis
A54912.3Cell cycle arrest

Antimicrobial Activity

Coumarin derivatives have also been tested for antimicrobial properties. This compound showed promising results against both Gram-positive and Gram-negative bacteria in preliminary studies. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Study on Anticancer Effects

In a recent study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy consistent with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation .

Antioxidant Efficacy Assessment

Another study assessed the antioxidant capacity using DPPH and ABTS radical scavenging assays. This compound exhibited strong scavenging activity comparable to standard antioxidants like ascorbic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.